molecular formula C15H15Cl2NO2 B13172233 2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B13172233
M. Wt: 312.2 g/mol
InChI Key: ZPUUSKNSANTZFQ-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may inhibit enzyme activity or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyacetophenone: Similar in structure but lacks the pyrrole ring.

    2-chloro-1-(3-chlorophenyl)ethanone: Similar but does not have the methoxy group.

    4-(chloroacetyl)morpholine: Contains a chloroacetyl group but has a different core structure.

Uniqueness

2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to its combination of functional groups and the presence of the pyrrole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H15Cl2NO2

Molecular Weight

312.2 g/mol

IUPAC Name

2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C15H15Cl2NO2/c1-9-6-12(14(19)8-16)10(2)18(9)11-4-5-15(20-3)13(17)7-11/h4-7H,8H2,1-3H3

InChI Key

ZPUUSKNSANTZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)OC)Cl)C)C(=O)CCl

Origin of Product

United States

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